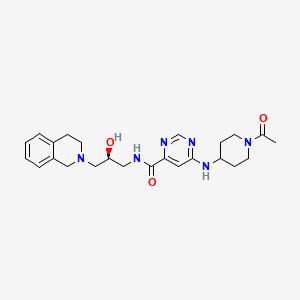
GSK3326595
Übersicht
Beschreibung
GSK3326595 is an inhibitor of protein arginine methyltransferase 5 (PRMT5). It inhibits methylation of peptides derived from the PRMT5 substrates histone H4 and H2A, SmD3, FUBP1, and HNRNPH1 by the PRMT5/MEP50 complex with IC50 values ranging from 5.9 to 19.7 nM and is more than 4,000-fold selective for PRMT5/MEP50 over a panel of 20 methyltransferases. This compound (200 nM) induces alternative splicing of MDM4 in Z-138, MCF-7, JM1, and DOHH-2 cells and increases p53 and p21 protein levels in Z-138 cells in a concentration-dependent manner. This compound inhibits growth and symmetric dimethyl arginine (SDMA) methylation in several lymphoma and breast cancer cell lines. It also reduces tumor growth in a Z-138 mouse xenograft model when administered at doses of 25, 50, and 100 mg/kg twice per day.
GSK-3326595, also known as EPZ015938, is an orally active, potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5) that potently inhibits tumor growth in vitro and in vivo in animal models. GSK-3326595 halts proliferation and induces apoptosis in numerous solid and hematologic tumor cell lines. It has been shown to have potent anti-tumor activity in vivo in animal models.
Wissenschaftliche Forschungsanwendungen
Behandlung von Brust- und Eierstockkrebs
GSK3326595 wurde auf sein Potenzial zur Behandlung von Brust- und Eierstockkrebs untersucht {svg_1}. Die Hemmung von PRMT5 durch this compound führte zu erhöhten Spiegeln von Markern für DNA-Schäden. Die Zugabe von this compound zum PARP-Inhibitor Niraparib führte zu einer verstärkten Wachstumshemmung von Brust- und Eierstockkrebszelllinien und patientengeleiteten Sphäroiden {svg_2}. Dies deutet darauf hin, dass this compound die klinische Anwendung von PARP-Inhibitoren verbessern könnte {svg_3}.
Non-Hodgkin-Lymphom (NHL)
This compound wurde auch auf sein Potenzial zur Behandlung des Non-Hodgkin-Lymphoms (NHL) untersucht {svg_4}. Diese Open-Label-Dosis-Eskalationsstudie zum ersten Mal am Menschen (FTIH) untersuchte die Sicherheit, PK, PD und die vorläufige klinische Aktivität von this compound {svg_5}.
Myelodysplastisches Syndrom (MDS) und Akute Myeloische Leukämie (AML)
Es wurden Forschungen zur Sicherheit und klinischen Aktivität von this compound und anderen Wirkstoffen zur Behandlung des myelodysplastischen Syndroms (MDS) und der akuten myeloischen Leukämie (AML) durchgeführt {svg_6}.
Wirkmechanismus
Target of Action
The primary target of GSK3326595 is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation of multiple proteins that impact cell proliferation . Its substrates include proteins involved in mRNA splicing, signal transduction, gene transcription, and DNA repair .
Mode of Action
This compound interacts with PRMT5, inhibiting its function . This inhibition leads to a decrease in the symmetric dimethylation of arginine (SDMA) on various proteins, including those involved in mRNA splicing, signal transduction, gene transcription, and DNA repair . One mechanism of action of this compound is via inhibition of cellular mRNA splicing and upregulation of tumor suppressor function .
Biochemical Pathways
The inhibition of PRMT5 by this compound affects several biochemical pathways. It leads to alternative splicing of MDM4, a negative regulator of p53, and subsequent activation of the p53 pathway . This results in growth arrest and apoptosis, particularly in TP53 wild-type cancer cell lines .
Result of Action
The inhibition of PRMT5 by this compound leads to significant cellular effects. It inhibits proliferation and induces cell death in a broad range of solid and hematologic tumor cell lines . It also exhibits potent anti-tumor activity in vivo in animal models, including in preclinical models of myeloid malignancies .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It is known that the compound has shown efficacy in both in vitro and in vivo environments .
Biochemische Analyse
Biochemical Properties
GSK3326595 plays a significant role in biochemical reactions by inhibiting PRMT5 . PRMT5 is an enzyme that catalyzes the transfer of methyl groups to the arginine residues of histones and other proteins . By inhibiting PRMT5, this compound can affect the methylation status of these proteins, thereby influencing their function .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes . It can inhibit cancer cell proliferation and induce pro-inflammatory macrophage polarization . Furthermore, it has been reported to increase hepatic triglyceride levels without affecting atherosclerosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PRMT5, thereby inhibiting its enzymatic activity . This leads to changes in the methylation status of proteins, which can affect their function and ultimately influence cellular processes such as cell proliferation and inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of protein methylation
Eigenschaften
IUPAC Name |
6-[(1-acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCNYVTIWRPIZ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1616392-22-3 | |
| Record name | GSK-3326595 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616392223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEMRAMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXT8SZ6875 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



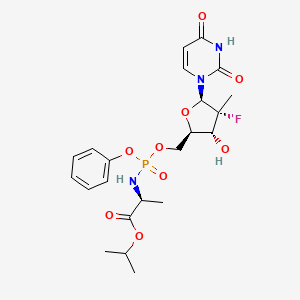
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)

![Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B607751.png)
![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)
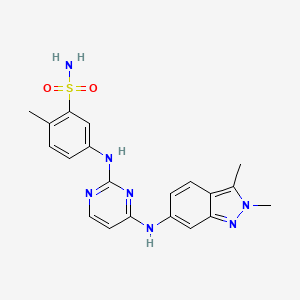
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
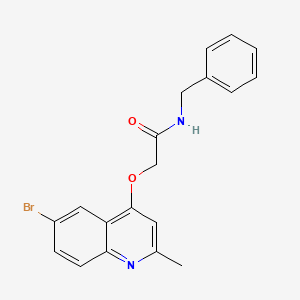
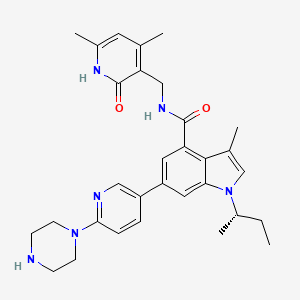
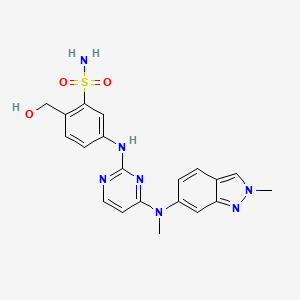
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
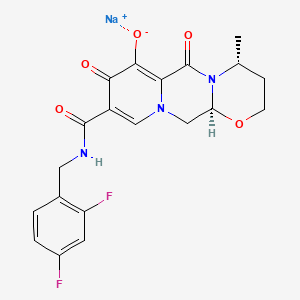
![3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid](/img/structure/B607769.png)